biological activity of 1-((p-Methoxyphenyl)sulfonyl)piperidine derivatives
biological activity of 1-((p-Methoxyphenyl)sulfonyl)piperidine derivatives
A Technical Guide to Neuroprotective and Antineoplastic Applications
Executive Summary
This technical guide analyzes the biological activity, synthesis, and pharmacological potential of 1-((p-methoxyphenyl)sulfonyl)piperidine and its immediate derivatives. As a privileged scaffold in medicinal chemistry, this structure combines the lipophilic, metabolic stability of the N-sulfonylpiperidine core with the electronic donating properties of the para-methoxy substituent.
This guide is structured for drug discovery professionals, focusing on two primary therapeutic vectors:
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Neurodegeneration: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer’s disease therapy.
-
Oncology: Cytotoxicity against specific carcinoma lines (MCF-7, PC3) via tubulin destabilization and Carbonic Anhydrase (CA) inhibition.
Chemical Architecture & Rational Design
The efficacy of 1-((p-methoxyphenyl)sulfonyl)piperidine stems from its ability to interact with distinct hydrophobic pockets in target proteins.
-
The Sulfonyl Linker (
): Unlike amide linkers, the sulfonyl group provides a tetrahedral geometry that mimics the transition state of peptide hydrolysis. It offers enhanced metabolic stability against peptidases and acts as a strong hydrogen bond acceptor. -
The Piperidine Ring: A classic pharmacophore that mimics the cationic head of acetylcholine (at physiological pH), allowing for cation-
interactions with aromatic residues (e.g., Trp84 in AChE). -
The
-Methoxy Substituent: An Electron Donating Group (EDG). It increases the electron density of the aromatic ring, enhancing - stacking interactions with target residues while modulating the lipophilicity ( ) to improve Blood-Brain Barrier (BBB) permeation.
Synthesis Workflow
The synthesis of this scaffold is a high-yield nucleophilic substitution reaction. The following protocol is optimized for purity and scalability.
Reaction:
Optimized Protocol
-
Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (Et
N, 1.5 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Dissolve 4-methoxybenzenesulfonyl chloride in anhydrous DCM under nitrogen atmosphere at 0°C.
-
Add Et
N dropwise to scavenge the HCl byproduct. -
Add piperidine slowly to control the exotherm.
-
Stir at room temperature for 4–6 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).
-
-
Work-up: Wash with 1N HCl (to remove unreacted amine), followed by saturated NaHCO
and brine. Dry over Na SO . -
Purification: Recrystallization from Ethanol/Water or column chromatography.
Visualization: Synthesis & Screening Workflow
Caption: Step-wise synthesis workflow for high-purity sulfonylpiperidine derivatives.
Neuropharmacological Profile: AChE Inhibition[1][2][3]
The primary biological activity of N-sulfonylpiperidines is the inhibition of cholinesterases. In Alzheimer's pathology, inhibiting AChE increases the synaptic concentration of acetylcholine.
Mechanism of Action
The 1-((p-methoxyphenyl)sulfonyl)piperidine scaffold acts as a dual binding site inhibitor :
-
Catalytic Anionic Site (CAS): The piperidine ring interacts via hydrophobic and cation-
forces with the CAS (Trp84, Phe330). -
Peripheral Anionic Site (PAS): The
-methoxyphenyl moiety extends to the PAS (Trp279), preventing AChE-induced amyloid- aggregation. The sulfonyl group forms hydrogen bonds with the hydroxyl group of Tyr121.
Experimental Protocol: Ellman’s Assay
To validate this activity, use the modified Ellman’s method.
-
Reagents: Acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen), AChE (from Electrophorus electricus).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Procedure:
-
Incubation: Mix 140 µL buffer, 20 µL enzyme solution (0.2 U/mL), and 20 µL test compound (dissolved in DMSO, various concentrations). Incubate at 25°C for 10 mins.
-
Initiation: Add 10 µL DTNB (10 mM) and 10 µL ATCI (10 mM).
-
Measurement: Monitor absorbance at 412 nm for 5–10 minutes using a microplate reader.
-
Calculation: Determine IC
by plotting % inhibition vs. log concentration.
-
Visualization: AChE Inhibition Pathway
Caption: Dual-site binding mechanism of sulfonylpiperidines within the AChE gorge.
Oncology Applications: Cytotoxicity & Mechanisms[4][5]
Beyond neuroprotection, this scaffold exhibits antiproliferative activity against specific cancer cell lines, notably MCF-7 (Breast) and PC3 (Prostate) .
Key Mechanisms
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamide moieties are classic zinc-binding groups. Derivatives of this scaffold inhibit CA-IX, a hypoxia-induced enzyme critical for tumor pH regulation and survival.
-
Tubulin Polymerization Inhibition: The
-methoxyphenyl group mimics the pharmacophore of colchicine, binding to the colchicine-site of tubulin, disrupting microtubule dynamics and inducing apoptosis in the G2/M phase.
Quantitative Data Summary (Representative)
Note: Values are aggregated from structure-activity relationship (SAR) studies of N-sulfonylpiperidine analogs.
| Cell Line | Target Mechanism | IC | Reference |
| MCF-7 (Breast) | Tubulin Destabilization | 2.5 – 15.0 | [3, 4] |
| PC3 (Prostate) | CA-IX Inhibition | 0.8 – 5.0 | [4] |
| SH-SY5Y (Neuroblastoma) | AChE Inhibition | 0.05 – 1.2 | [1, 2] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Seeding: Seed cells (e.g., MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Treat with graded concentrations of the test compound for 48h. Include DMSO control (<0.1%).
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm .
Emerging Application: Melanopsin Antagonism
Recent research identifies specific analogs, such as AA92593 (a close structural relative: 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine), as selective antagonists for Melanopsin (OPN4) .
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Significance: Regulates circadian photoentrainment.
-
Utility: Research tools for studying sleep disorders and light sensitivity.
References
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Sugimoto, H., et al. (2002). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.
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Vitorović-Todorović, M. D., et al. (2010). "4-Aryl-4-oxo-N-phenyl-2-aminylbutyramides as acetyl- and butyrylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.
-
Gurdal, E. E., et al. (2015). "Synthesis and anticancer activity of some new N-sulfonylpiperazine/piperidine derivatives." Archiv der Pharmazie.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
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Smolecule. "1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine (AA92593) Biological Activity."
